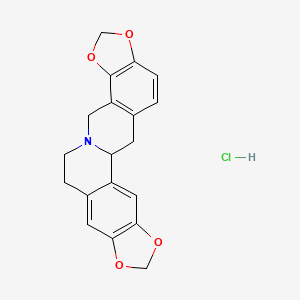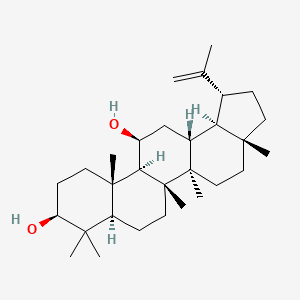
11beta-Hydroxylupeol
Descripción general
Descripción
11beta-Hydroxylupeol is a compound with the formula C30H50O2 and a molecular weight of 442.72 . It is a triterpenoid and is typically found in high purity .
Physical And Chemical Properties Analysis
11beta-Hydroxylupeol is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
11beta-HSD1 as a Tissue-Specific Regulator : 11beta-HSD1 interconverts inactive cortisone and active cortisol, functioning primarily as a reductase that enhances glucocorticoid receptor activation. This enzyme plays a role in physiology and pathology in a tissue-specific manner and is a potential therapeutic target for obesity, metabolic syndrome, glaucoma, and osteoporosis (Tomlinson et al., 2004).
Role in the Hypothalamus-Pituitary-Adrenal Axis and Metabolic Syndrome : 11beta-HSD1 is implicated in metabolic syndrome and modulates various aspects of the immune response. Studies on genetic defects in 11beta-HSD1 show abnormal hypothalamus-pituitary-adrenal (HPA) axis responses, suggesting its importance in metabolic and immune regulation (Cooper & Stewart, 2009).
Pharmacokinetics of PF-00915275, a Selective 11betaHSD1 Inhibitor : This study demonstrated the safety, tolerability, and pharmacodynamics of PF-00915275, a selective 11betaHSD1 inhibitor, potentially valuable for treating type 2 diabetes mellitus (Courtney et al., 2008).
Clinical Implications in Glucocorticoid Metabolism : 11beta-HSD enzymes convert active glucocorticoids to their inactive forms and vice versa. This metabolism is crucial for mineralocorticoid and glucocorticoid receptor occupancy and is implicated in diseases such as apparent mineralocorticoid excess syndrome, hypertension, obesity, and impaired hepatic glucose homeostasis (Quinkler, Oelkers, & Diederich, 2001).
Discovery of New 11beta-HSD1 Inhibitors : A study on the discovery of selective 11beta-HSD1 inhibitors for glucocorticoid-associated diseases like obesity and diabetes, emphasizing the need for highly selective inhibitors (Schuster et al., 2006).
Safety And Hazards
Direcciones Futuras
While the future directions of 11beta-Hydroxylupeol research are not directly mentioned in the search results, it’s worth noting that 11β-hydroxylase, an enzyme involved in the biosynthesis of adrenal corticosteroids, is considered a promising drug target for metabolic syndrome, including obesity and type 2 diabetes . This suggests potential future research directions in exploring the therapeutic potentials of 11beta-Hydroxylupeol.
Propiedades
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,11aS,11bR,12S,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSXUIWIOTUWDC-SWCLGKIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@@H]([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11beta-Hydroxylupeol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



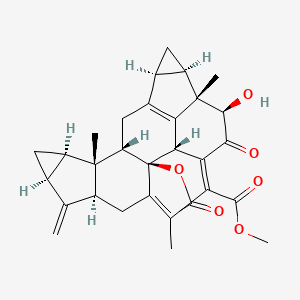
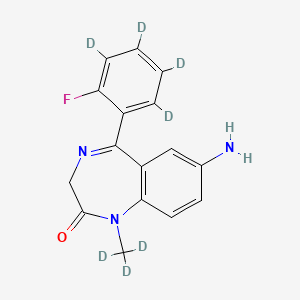
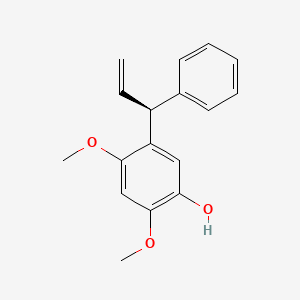
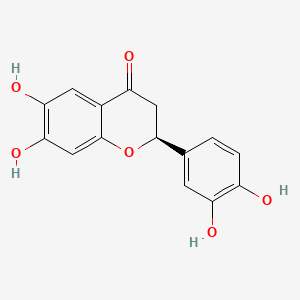
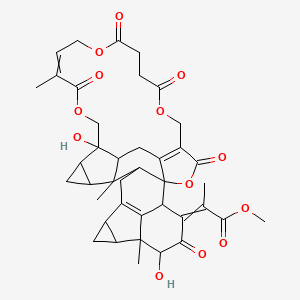
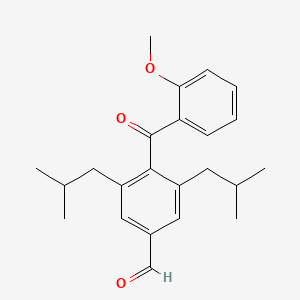
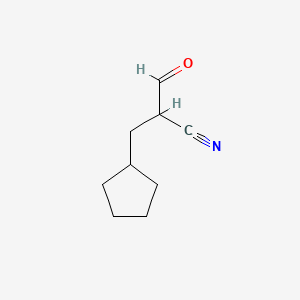
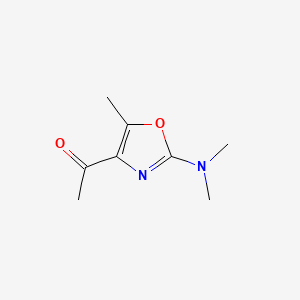

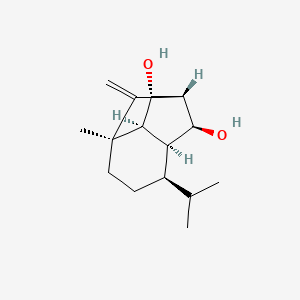
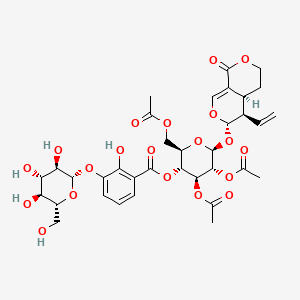
![(3-butoxy-2-hydroxypropyl)-dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]azanium;2-hydroxypropanoic acid](/img/structure/B593554.png)

